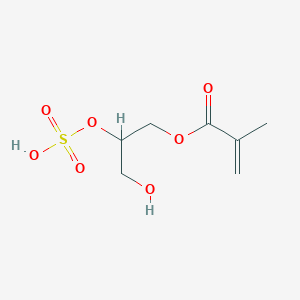
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O6S It is a derivative of methacrylic acid and contains both hydroxyl and sulfooxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 3-hydroxy-2-(sulfooxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(sulfooxy)propyl 2-methylprop-2-enoate.
Reduction: Formation of 3-hydroxy-2-(hydroxy)propyl 2-methylprop-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical characteristics.
Biology and Medicine: It serves as a building block for the synthesis of bioactive molecules and drug delivery systems.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate involves its functional groups interacting with various molecular targets. The hydroxyl group can form hydrogen bonds, while the sulfooxy group can participate in ionic interactions. These interactions enable the compound to modify the properties of polymers and materials, enhancing their performance in specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-(sulfooxy)propanoic acid: Similar structure but with an additional hydroxyl group.
Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: Contains an anilino group instead of a sulfooxy group.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group instead of a sulfooxy group.
Uniqueness
3-Hydroxy-2-(sulfooxy)propyl 2-methylprop-2-enoate is unique due to its combination of hydroxyl and sulfooxy functional groups, which provide distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical interactions and stability.
Eigenschaften
CAS-Nummer |
371966-80-2 |
|---|---|
Molekularformel |
C7H12O7S |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
(3-hydroxy-2-sulfooxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O7S/c1-5(2)7(9)13-4-6(3-8)14-15(10,11)12/h6,8H,1,3-4H2,2H3,(H,10,11,12) |
InChI-Schlüssel |
QAZPTQHCDRZMFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(CO)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
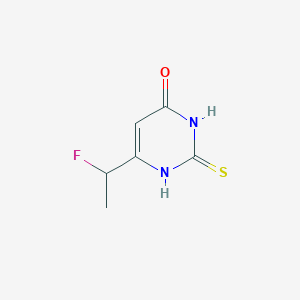
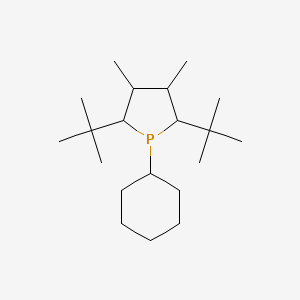
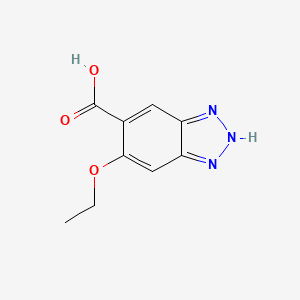

![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
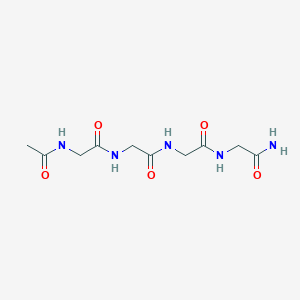
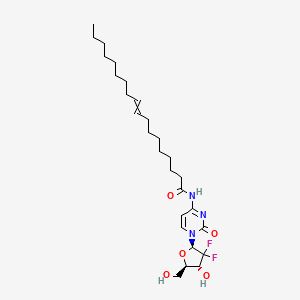

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
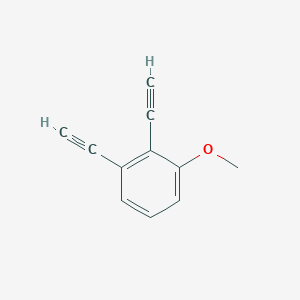
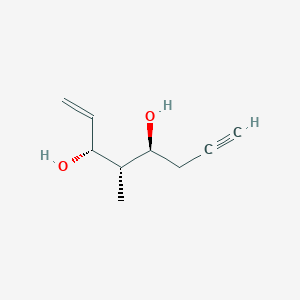
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)

